molecular formula C9H5N3O B13702923 2-oxo-1H-1,6-naphthyridine-7-carbonitrile

2-oxo-1H-1,6-naphthyridine-7-carbonitrile

Cat. No.: B13702923
M. Wt: 171.16 g/mol
InChI Key: GCOFTITZZQZNPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1H-1,6-naphthyridine-7-carbonitrile typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Smiles Rearrangement

2-Oxo-1H-1,6-naphthyridine-7-carbonitrile undergoes Smiles rearrangement under basic conditions to form 1-amino-3-oxo-2,7-naphthyridine derivatives. This reaction is critical for accessing fused heterocyclic systems.

Reaction Conditions

SubstrateReagents/ConditionsProductYield (%)
3-[(2-Hydroxyethyl)thio]-derivativeNaOH (1.5 eq), EtOH, reflux, 4h1-Amino-3-oxo-2,7-naphthyridine85–90

Key Observations

  • Mechanism : The rearrangement proceeds via intramolecular nucleophilic aromatic substitution (SNAr), where the hydroxyl group attacks the adjacent carbon, displacing the thiolate leaving group.

  • Tautomerism : The product exists in a lactam–lactim equilibrium in solution, confirmed by IR (C=O at 1636–1638 cm⁻¹) and NMR (NH proton at δ 10.53–10.86 ppm) .

Alkylation and Cyclization

Alkylation of the lactam oxygen with ethyl chloroacetate, followed by cyclization, yields fused furo[2,3-c]-2,7-naphthyridines.

Reaction Pathway

  • O-Alkylation :

    • Reagents : Ethyl chloroacetate, K2CO3, DMF, 80°C, 6h.

    • Product : O-Alkylated intermediate (e.g., 5a,b ) .

  • Cyclization :

    • Reagents : NaOEt, EtOH, reflux, 3h.

    • Product : Furo[2,3-c]-2,7-naphthyridine (7a,b ) in 70–75% yield .

Structural Confirmation

  • IR : Loss of nitrile absorption (2208–2210 cm⁻¹) and appearance of amide C=O (1616–1654 cm⁻¹).

  • NMR : Disappearance of OCH2CO signals (δ 4.2–4.5 ppm) and new NH2 protons (δ 5.61–5.83 ppm) .

Unexpected Formation of 1,3-Diamino Derivatives

Under prolonged basic conditions, the cyclization of alkoxyacetamides (9a–l ) competes with a Smiles-type rearrangement to form 1,3-diamino-2,7-naphthyridines (11a–c ).

Competing Pathways

Starting MaterialConditionsMajor ProductYield (%)
AlkoxyacetamideNaOEt, EtOH, reflux, 8h1,3-Diamino-2,7-naphthyridine60–65

Mechanistic Insight

  • The rearrangement involves cleavage of the thiirane intermediate, followed by amine migration and ring closure .

  • IR Retention : Nitrile group (2186–2199 cm⁻¹) persists, confirming no cyclization .

Nucleophilic Substitution

The nitrile group participates in nucleophilic additions, enabling further functionalization.

Example Reaction

ReactantReagents/ConditionsProductYield (%)
This compoundNH2CH2CH2OH, neat, 160°C, 5hSchiff base derivative (7a–g )59–68

Spectroscopic Evidence

  • 13C NMR : New imine carbon at δ 160–165 ppm.

  • MS : Molecular ion peaks consistent with expected masses .

Theoretical Reactivity

  • Oxidation : Likely forms naphthyridine N-oxide derivatives under H2O2/AcOH.

  • Reduction : Nitrile → amine conversion via LiAlH4, though unconfirmed experimentally.

Scientific Research Applications

2-oxo-1H-1,6-naphthyridine-7-carbonitrile has a wide range of scientific research applications:

Properties

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

2-oxo-1H-1,6-naphthyridine-7-carbonitrile

InChI

InChI=1S/C9H5N3O/c10-4-7-3-8-6(5-11-7)1-2-9(13)12-8/h1-3,5H,(H,12,13)

InChI Key

GCOFTITZZQZNPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C=NC(=C2)C#N

Origin of Product

United States

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